molecular formula C34H36ClFN6O4S B1684446 AV-412 CAS No. 451493-31-5

AV-412

货号: B1684446
CAS 编号: 451493-31-5
分子量: 679.2 g/mol
InChI 键: YTEQVKXIDXBUOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

AV-412 具有广泛的科学研究应用,尤其是在化学、生物学、医学和工业领域:

    化学: this compound 被用作工具化合物来研究表皮生长因子受体和 ErbB2 酪氨酸激酶的抑制。它有助于理解激酶抑制剂的结构-活性关系。

    生物学: 在生物学研究中,this compound 被用来研究涉及表皮生长因子受体和 ErbB2 的细胞信号通路。它有助于阐明这些受体在细胞增殖和存活中的作用。

    医学: this compound 已显示出作为治疗表达表皮生长因子受体和 ErbB2 的癌症(尤其是对第一代抑制剂耐药的癌症)的治疗剂的潜力。 .

    工业: 在制药行业,this compound 作为开发具有改进的疗效和安全性特征的新型激酶抑制剂的先导化合物.

作用机制

AV-412 通过抑制表皮生长因子受体和 ErbB2 酪氨酸激酶的自磷酸化发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的激活。该化合物与激酶的 ATP 结合位点结合,从而阻断其活性。 This compound 对表皮生长因子受体的突变体(如 L858R 和 T790M)特别有效,而这些突变体对其他抑制剂具有耐药性 .

安全和危害

AV-412 is toxic and contains a pharmaceutically active ingredient. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and damaging fertility or the unborn child .

生化分析

Biochemical Properties

AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .

Cellular Effects

This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .

Molecular Mechanism

This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .

Temporal Effects in Laboratory Settings

In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Dosage Effects in Animal Models

In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .

Metabolic Pathways

Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .

Subcellular Localization

Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .

准备方法

AV-412 的合成涉及多个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:

This compound 的工业生产方法将涉及优化这些合成路线,以实现大规模生产,确保高产率和纯度,同时最大程度地减少有害试剂和溶剂的使用。

化学反应分析

AV-412 经历了几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的氢化铝锂等还原剂以及用于取代反应的叠氮化钠等亲核试剂。这些反应形成的主要产物包括 N-氧化物衍生物、胺和取代的喹唑啉。

相似化合物的比较

AV-412 独特之处在于它同时抑制表皮生长因子受体和 ErbB2 酪氨酸激酶。类似的化合物包括:

This compound 由于其对表皮生长因子受体突变体的强大药效以及克服对第一代抑制剂的耐药性的能力而脱颖而出 .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for AV-412 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of a pyridine ring, followed by the introduction of a substituted phenyl ring and then finally the addition of a phosphoramidate group.", "Starting Materials": ["2-chloro-5-nitropyridine", "4-bromoaniline", "diethyl phosphoramidate", "potassium carbonate", "copper(I) iodide", "tri-tert-butylphosphine"], "Reaction": ["Step 1: 2-chloro-5-nitropyridine is reacted with potassium carbonate and copper(I) iodide in DMF to form the corresponding 2-iodo-5-nitropyridine.", "Step 2: 4-bromoaniline is reacted with tri-tert-butylphosphine in DMF to form the corresponding phosphine.", "Step 3: The phosphine from step 2 is added to the 2-iodo-5-nitropyridine from step 1 and the mixture is heated to form the corresponding phosphine-substituted pyridine.", "Step 4: The phosphine-substituted pyridine from step 3 is reacted with 4-bromoaniline in DMF to form the corresponding substituted phenyl-substituted pyridine.", "Step 5: The substituted phenyl-substituted pyridine from step 4 is reacted with diethyl phosphoramidate in the presence of a base to form AV-412." ] }

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer.

CAS 编号

451493-31-5

分子式

C34H36ClFN6O4S

分子量

679.2 g/mol

IUPAC 名称

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10)

InChI 键

YTEQVKXIDXBUOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

外观

Solid powder

451493-31-5

纯度

>98%

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AV 412
AV-412
AV412 cpd
MP 412
MP-412
MP412 cpd
N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AV-412
Reactant of Route 2
Reactant of Route 2
AV-412
Reactant of Route 3
Reactant of Route 3
AV-412
Reactant of Route 4
AV-412
Reactant of Route 5
Reactant of Route 5
AV-412
Reactant of Route 6
Reactant of Route 6
AV-412

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。